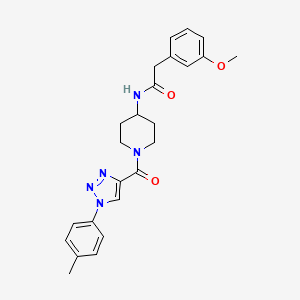

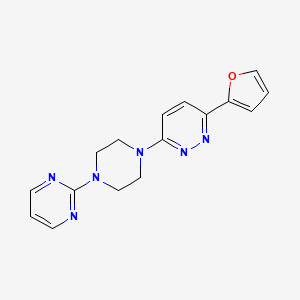

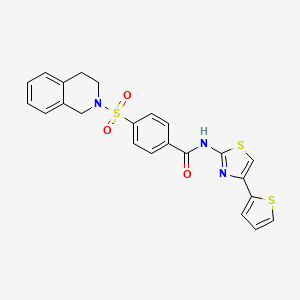

(3-(Pyrrolidin-1-yl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes an alternative synthetic route enabling the tandem transformation of proline to pyrrole, followed by intramolecular chirality transfer to the β-lactams ring . All four diastereomers of 3-(pyrrol-1-yl)-azetidin-2-ones could be achieved in good to excellent yield with high diastereoselectivity in a single-pot operation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Synthesis and Structural Analysis

Stereospecific Synthesis of Pyrrolidines : Research demonstrates the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions involving sugar-derived enones. This method emphasizes the precise stereochemical control achievable in pyrrolidine synthesis, showcasing the compound's role in generating structurally diverse pyrrolidines with defined stereochemistry (Oliveira Udry et al., 2014).

Iodine-Catalyzed Synthesis : A green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones highlights the compound's importance in organic synthesis. This approach uses molecular iodine as a catalyst under microwave irradiation, demonstrating a novel pathway for creating complex structures with potential medicinal applications (Bandyopadhyay et al., 2012).

Chemical and Physical Properties

Crystal Structure and DFT Study : Investigations into the crystal structure and theoretical studies of related compounds provide insights into their molecular configurations, electrostatic potentials, and physicochemical properties. These studies are crucial for understanding the reactivity and stability of complex molecules, aiding in the development of new materials and drugs (Huang et al., 2021).

Applications in Medicinal Chemistry

Organotin(IV) Complexes : The synthesis of new organotin(IV) complexes demonstrates the compound's potential in medicinal chemistry. These complexes have been evaluated for antimicrobial activities, indicating the compound's utility as a precursor for developing new therapeutic agents (Singh et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been designed as colchicine-binding site inhibitors (cbsi) . The colchicine-binding site is a crucial target in cancer therapy due to its role in inhibiting tubulin assembly, which is essential for cell division .

Mode of Action

It’s worth noting that related compounds interact with their targets by inhibiting the polymerization of tubulin . This interaction disrupts the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .

Biochemical Pathways

By inhibiting tubulin assembly, the compound disrupts the formation of the mitotic spindle, a critical component in the separation of chromosomes during cell division .

Result of Action

The result of the compound’s action is the inhibition of cell division, leading to cell death . This is achieved through the disruption of the mitotic spindle formation, a critical process in cell division . The compound has demonstrated significant in vitro antiproliferative activities .

properties

IUPAC Name |

oxolan-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-12(10-3-6-16-9-10)14-7-11(8-14)13-4-1-2-5-13/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKHTWHLFBJZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CN(C2)C(=O)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)

![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)

![N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2856526.png)

![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)

![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)